

improving caffeic acid solubility and dissolution kinetics

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Compound Focus: Caffeic Acid

CAS No.: 331-39-5

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Solubility and Formulation Strategies

The table below summarizes key data on **caffeic acid**'s solubility and methods to improve it.

Strategy/Method	Key Findings/Performance	Experimental Conditions	Source
Solvent Screening	Solubility order: Acetone > Ethanol > Isopropanol > Propanol > n-Butanol > Isobutanol > Ethyl Acetate [1].	Temperature range: 293.15 to 333.15 K [1].	[1]
Solid Dispersion	Ball milling with Neusilin US2 (1:1 mass ratio) increased solubility to 5449.0 µg/mL , an ~18-fold enhancement [2].	Ball milling for 20 minutes [2].	[2]
Encapsulation in Oral Capsules	With 25-50 mg Poloxamer 407, >85% of caffeic acid released within 30 minutes. With 25 mg β-cyclodextrin, 85% released after 60 minutes [3].	In vitro dissolution study [3].	[3]
Incorporation into Hydrophilic Gels	Gels based on Poloxamer 407 and Carbomer 980 provided a controlled release system for topical application [4].	Gels prepared with 2% caffeic acid;	[4]

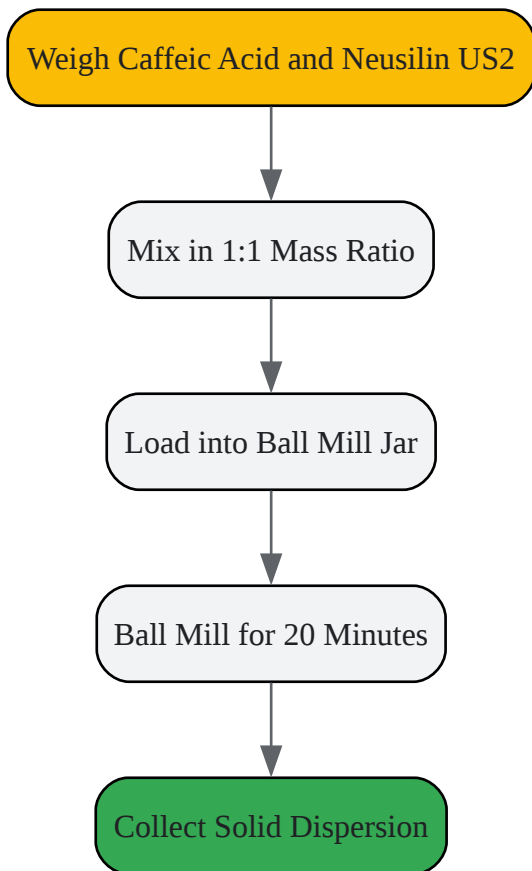
Strategy/Method	Key Findings/Performance	Experimental Conditions	Source
		release studied in vitro [4].	
Deep Eutectic Solvents (DES)	Choline chloride with triethylene glycol (1:2 molar ratio) was an efficient dissolution system for phenolic acids [5].	Machine learning models used for solubility prediction [5].	[5]

Experimental Protocols

Here are detailed methodologies for key experiments cited in the guides.

Protocol: Enhancing Solubility via Solid Dispersion with Neusilin US2 [2]

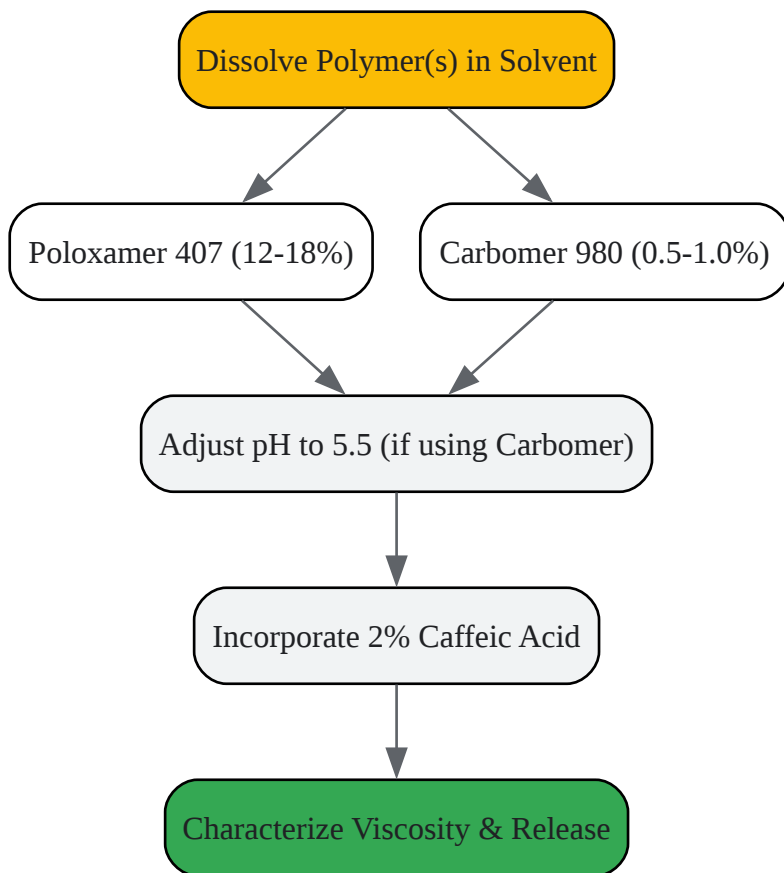
This method describes the preparation of a solid dispersion using ball milling, which achieved the most significant solubility enhancement.



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Protocol: Formulating Controlled-Release Hydrogels [4]

This protocol is for creating hydrophilic gels for topical application, controlling release by modulating polymer concentration and pH.



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Protocol: In Vitro Dissolution Study for Capsules [3]

A standard method to evaluate the dissolution performance of solid oral dosage forms like capsules.

Key Steps:

- **Apparatus:** Use USP Apparatus 2 (paddle apparatus).
- **Dissolution Medium:** 500-900 mL of phosphate-buffered saline (PBS) at pH ~7.4, maintained at $37\pm 0.5^\circ\text{C}$.
- **Rotation Speed:** Set to 50-75 rpm.
- **Sampling:** Withdraw samples at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).
- **Analysis:** Filter samples immediately and analyze the **caffeic acid** concentration using a validated HPLC-UV method. Calculate the cumulative percentage of drug released over time [3].

Frequently Asked Questions

Q1: Why is improving the solubility of caffeic acid so important in drug development? Caffeic acid has demonstrated poor solubility and low oral bioavailability, which severely limits its therapeutic potential despite promising pharmacological activities. Improving solubility is a critical first step to enhancing its absorption in the gastrointestinal tract and, consequently, its efficacy [3] [2].

Q2: Besides solvents and solid dispersions, what other advanced techniques can improve caffeic acid delivery? Advanced delivery systems show great promise. These include:

- **Nano-encapsulation:** Incorporating **caffeic acid** into nanoparticles within a gel can prolong its antioxidant activity in the skin [4].
- **Grafted Copolymer Micelles:** Using carriers like **caffeic acid**-grafted chitosan (CA-g-CS) can significantly enhance the solubility, stability, and bioavailability of poorly soluble compounds [6].

Q3: My dissolution profiles are highly variable between batches of solid dispersions. What could be the cause? Inconsistent amorphization or crystallization of the drug during processing is a likely cause. Using techniques like X-ray Powder Diffraction (XRPD) is essential to confirm the successful creation of an amorphous solid dispersion and to check for the presence of residual crystals, which can lead to variable dissolution [2].

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